molecular formula C38H74O6 B1605366 Dioctadecyl peroxydicarbonate CAS No. 52326-66-6

Dioctadecyl peroxydicarbonate

Cat. No.: B1605366
CAS No.: 52326-66-6
M. Wt: 627 g/mol
InChI Key: KPTUAUSJTKZRRF-UHFFFAOYSA-N
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Description

Dioctadecyl peroxydicarbonate (CAS 52326-66-6), also known as distearyl peroxydicarbonate, is an organic peroxide characterized by two long-chain alkyl groups (18 carbons each). It functions primarily as a polymerization initiator in the production of polymers like polyvinyl chloride (PVC) and polyethylene. Its long alkyl chains contribute to thermal stability, making it suitable for high-temperature processes. However, it is classified as hazardous, often stabilized with stearyl alcohol (≤87% active content) to mitigate explosive risks during storage and handling .

Properties

CAS No.

52326-66-6

Molecular Formula

C38H74O6

Molecular Weight

627 g/mol

IUPAC Name

dioctadecyl ethanediperoxoate

InChI

InChI=1S/C38H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-43-37(39)38(40)44-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

KPTUAUSJTKZRRF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOOC(=O)C(=O)OOCCCCCCCCCCCCCCCCCC

Other CAS No.

52326-66-6

physical_description

This solid peroxide is heat and contamination sensitive. It is mixed with stearyl alcohol to mitigate the explosion hazard in storage and transport.

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound CAS Number Molecular Formula Alkyl Chain Length Key Properties
Dioctadecyl peroxydicarbonate 52326-66-6 C₃₈H₇₄O₆ 18 carbons High thermal stability, requires dilution for safety
Dicetyl peroxydicarbonate (CEPC) N/A C₃₄H₆₆O₆ 16 carbons Moderate stability; used in PVC production
Diisopropyl peroxydicarbonate (DIPPC) 105-64-6 C₈H₁₄O₆ 3 carbons Highly reactive; low-temperature applications
Diethyl peroxydicarbonate 14666-78-5 C₆H₁₀O₆ 2 carbons Explosive in pure form; used in solution (≤27%)

Key Findings :

  • Longer alkyl chains (e.g., dioctadecyl) enhance thermal stability but reduce reactivity compared to short-chain derivatives like diethyl or diisopropyl peroxydicarbonates .
  • Shorter-chain variants (e.g., DIPPC) decompose exothermically at lower temperatures, limiting their use to controlled environments .

Key Findings :

  • CEPC and DIPPC dominate industrial applications due to balanced reactivity and cost-effectiveness .
  • This compound occupies niche roles, likely in high-end polymer manufacturing .

Key Findings :

  • Regulatory limits correlate with peroxide concentration and alkyl chain length. Longer chains (e.g., dioctadecyl) permit higher active content due to reduced sensitivity .
  • Diluents like stearyl alcohol or water are critical for safe handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dioctadecyl peroxydicarbonate
Reactant of Route 2
Dioctadecyl peroxydicarbonate

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